N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and a thioxohexahydropyrimidine ring
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride to form esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential as an anticancer agent and other therapeutic uses.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds include 3-amino-4-arylpyridin-2(1H)-ones and other derivatives with similar structural motifs . Compared to these compounds, N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-benzamido-N-(3-methoxyphenyl)-6-oxo-1-phenyl-2-sulfanylidene-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C25H22N4O4S/c1-33-20-14-8-11-18(15-20)26-24(32)21-16-22(30)28(19-12-6-3-7-13-19)25(34)29(21)27-23(31)17-9-4-2-5-10-17/h2-15,21H,16H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
ARJQUEFVVKMABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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